
4-(5-fluoro-1H-indol-3-yl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-fluoro-1H-indol-3-yl)pyrrolidin-2-one is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The compound features a fluorinated indole moiety attached to a pyrrolidinone ring, which contributes to its unique chemical properties and potential biological activities.
Métodos De Preparación
The synthesis of 4-(5-fluoro-1H-indol-3-yl)pyrrolidin-2-one typically involves the reaction of 5-fluoroindole with a suitable pyrrolidinone precursor under specific reaction conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, where 5-fluoroindole is reacted with a pyrrolidinone derivative in the presence of a palladium catalyst and a base . The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Análisis De Reacciones Químicas
4-(5-fluoro-1H-indol-3-yl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The fluorine atom in the indole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: The compound is being explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Mecanismo De Acción
The mechanism of action of 4-(5-fluoro-1H-indol-3-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects. The fluorine atom enhances the compound’s binding affinity and selectivity towards its targets, contributing to its potency and efficacy .
Comparación Con Compuestos Similares
4-(5-fluoro-1H-indol-3-yl)pyrrolidin-2-one can be compared with other indole derivatives, such as:
5-fluoroindole: A simpler compound with similar biological activities but lacking the pyrrolidinone ring.
4-(5-isopropoxy-1H-indol-3-yl)pyrrolidin-2-one: A structurally similar compound with an isopropoxy group instead of a fluorine atom, which may exhibit different biological properties.
Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity, used as a reference compound in biological studies.
These comparisons highlight the unique structural features and potential advantages of this compound in various applications.
Propiedades
Fórmula molecular |
C12H11FN2O |
|---|---|
Peso molecular |
218.23 g/mol |
Nombre IUPAC |
4-(5-fluoro-1H-indol-3-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C12H11FN2O/c13-8-1-2-11-9(4-8)10(6-14-11)7-3-12(16)15-5-7/h1-2,4,6-7,14H,3,5H2,(H,15,16) |
Clave InChI |
FBHUEOCRUHZCSM-UHFFFAOYSA-N |
SMILES canónico |
C1C(CNC1=O)C2=CNC3=C2C=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-Methylphenyl)-5-[(4-methylpiperazin-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B14868357.png)

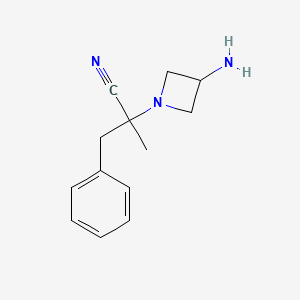

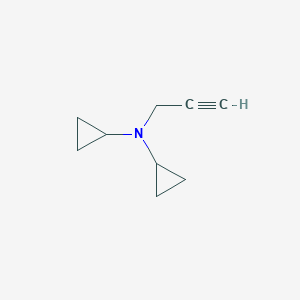

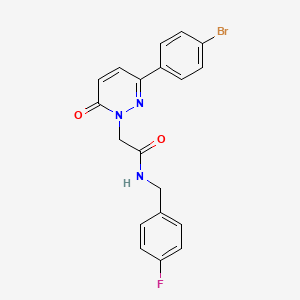
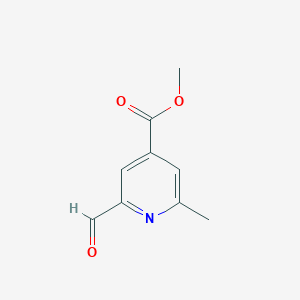
![7-Ethyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one](/img/structure/B14868385.png)
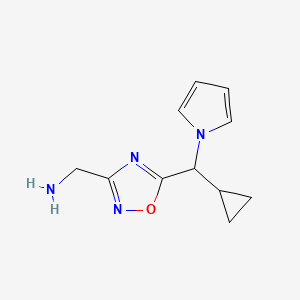
![1-(4-Bromophenyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B14868387.png)
![Ethyl 2-chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine-4-carboxylate](/img/structure/B14868395.png)


